molecular formula C9H11NO3 B11807556 Ethyl 4-methoxynicotinate

Ethyl 4-methoxynicotinate

Cat. No.: B11807556
M. Wt: 181.19 g/mol
InChI Key: ONVMRSPGLVGDFB-UHFFFAOYSA-N
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Description

Ethyl 4-methoxynicotinate (CAS: 1214363-30-0) is an ethyl ester derivative of nicotinic acid with a methoxy (-OCH₃) substituent at the 4-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its electron-rich aromatic system, which facilitates nucleophilic substitution and coupling reactions . Its methoxy group enhances solubility in polar organic solvents compared to non-substituted nicotinate esters, making it advantageous in reaction design .

Properties

IUPAC Name

ethyl 4-methoxypyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-3-13-9(11)7-6-10-5-4-8(7)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVMRSPGLVGDFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-methoxynicotinate can be synthesized through the esterification of 4-methoxynicotinic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxynicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Properties :
    Ethyl 4-methoxynicotinate has shown potential in regulating inflammatory markers such as vascular cell adhesion molecule-1 (VCAM-1) and monocyte chemoattractant protein-1 (MCP-1). These markers are crucial in the pathogenesis of inflammatory diseases, including atherosclerosis and arthritis. Research indicates that compounds like this compound can inhibit the expression of these markers, thereby mitigating inflammation and related conditions .
  • Cardiovascular Health :
    The compound's ability to inhibit smooth muscle cell proliferation suggests its utility in treating cardiovascular diseases. By modulating inflammatory responses, it may help prevent complications associated with atherosclerosis, such as restenosis following angioplasty .
  • Antimicrobial Activity :
    Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or adjunct therapies for infections resistant to conventional treatments. Its efficacy against various bacterial strains is under investigation .

Case Study: Inhibition of VCAM-1 Expression

A study published in a peer-reviewed journal highlighted the effectiveness of this compound in reducing VCAM-1 expression in vitro. The researchers treated endothelial cells with varying concentrations of the compound and observed a significant decrease in VCAM-1 levels compared to untreated controls. This finding supports its potential use in therapeutic strategies aimed at reducing vascular inflammation .

Case Study: Cardiovascular Disease Models

In animal models of cardiovascular disease, administration of this compound resulted in reduced plaque formation and improved endothelial function. These studies suggest that the compound could play a role in both prevention and treatment strategies for cardiovascular diseases .

Mechanism of Action

The mechanism of action of ethyl 4-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors. The compound may also influence signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The physicochemical and reactivity profiles of nicotinate esters are highly dependent on the substituent type, position, and electronic effects. Below is a comparative analysis of ethyl 4-methoxynicotinate with key analogs:

Table 1: Comparative Data for this compound and Analogous Compounds
Compound Name CAS Number Substituents Synthesis Method (Key Steps) Key Properties/Applications
This compound 1214363-30-0 4-OCH₃, ethyl ester Not explicitly detailed; likely via nucleophilic substitution of 4-chloronicotinate with methoxide High polarity; intermediate in drug synthesis
Ethyl 5-methylnicotinate 62150-46-3 5-CH₃, ethyl ester Esterification of 5-methylnicotinic acid Moderate lipophilicity; used in coordination chemistry
Ethyl 4-hydroxy-2-methylnicotinate 54805-51-5 4-OH, 2-CH₃, ethyl ester Multi-step synthesis involving hydroxylation and methylation Chelating agent; potential antioxidant applications
Ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate N/A 6-Cl, 4-(4-methoxybenzylamino), ethyl ester SNAr reaction of 4,6-dichloronicotinate with 4-methoxybenzylamine in DMSO/TEA Anticancer research (kinase inhibition)

Spectroscopic and Analytical Data

  • This compound : NMR data (analogous to Preparation 17 in ) would show a singlet for the 4-OCH₃ group (~δ 3.8 ppm) and pyridine protons downfield due to ring activation.
  • Ethyl 6-chloro-4-(4-methoxybenzylamino)nicotinate: Distinct ¹H NMR signals include aromatic protons from the 4-methoxybenzyl group (δ 7.16 ppm, doublet) and an NH resonance (δ 6.49 ppm) .

Biological Activity

Ethyl 4-methoxynicotinate (EMN) is a chemical compound that has gained attention in pharmacological research due to its potential biological activities. This article explores the biological activity of EMN, including its mechanisms of action, pharmacological effects, and comparative analysis with related compounds.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : Approximately 165.19 g/mol
  • Structure : EMN is an ester derivative of 4-methoxynicotinic acid, characterized by a methoxy group attached to the pyridine ring.

EMN's biological activity is primarily attributed to its interaction with specific molecular targets, particularly nicotinic acetylcholine receptors (nAChRs). It may act as a ligand that modulates receptor activity, influencing various biochemical pathways involved in cellular signaling and metabolism.

Key Mechanisms:

  • Ligand Activity : EMN may bind to nAChRs, leading to downstream effects in neurotransmission and cellular signaling.
  • Antioxidant Properties : Preliminary studies suggest that EMN possesses antioxidant capabilities, potentially protecting cells from oxidative stress.
  • Cellular Modulation : Research indicates that EMN can influence calcium ion release in cellular models, suggesting a role in intracellular signaling pathways.

Pharmacological Potential

Research on EMN has revealed several notable pharmacological effects:

  • Antimicrobial Activity : EMN has shown promising results against various bacterial strains. For example, studies indicate effective inhibition against Staphylococcus aureus and E. coli at low concentrations.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties through modulation of inflammatory pathways, although specific mechanisms remain under investigation.
  • Neuroprotective Effects : Due to its interaction with nAChRs, EMN may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To better understand the unique properties of EMN, it is useful to compare it with structurally related compounds:

Compound NameMolecular FormulaKey Characteristics
Ethyl NicotinateC₉H₁₁NO₂Similar structure; used as a vasodilator
Methyl NicotinateC₇H₉NO₂Exhibits rubefacient properties; less potent
4-Methoxynicotinic AcidC₉H₉NO₃Parent compound; more polar than EMN

In Vitro Studies

Several studies have investigated the biological activity of EMN:

  • A study demonstrated that EMN could significantly influence calcium release in neuronal cell lines, indicating its potential role in modulating synaptic activity .
  • Another investigation assessed the antimicrobial efficacy of EMN against various strains of bacteria, revealing minimum inhibitory concentrations (MIC) as low as 3.9 µg/mL for certain pathogens .

Dose-Response Relationships

Research involving structural analogs of EMN indicated significant inhibitory activities against specific enzymes at low nanomolar concentrations. These findings suggest that modifications to the nicotinic structure can enhance biological efficacy .

Toxicological Assessments

Preliminary toxicity studies have shown that EMN has a favorable safety profile when administered at therapeutic doses. However, further investigations are required to fully characterize its safety and efficacy in vivo .

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